2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4S2 and its molecular weight is 431.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the tumor cell metabolism . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces a significant amount of acid . CA IX helps to regulate the pH within these cells by removing the excess acid . When CA IX is inhibited, the intracellular pH can become too acidic, leading to cell death .

Pharmacokinetics

The compound has been shown to have a significant inhibitory effect against both cancer cell lines at concentration ranges from1.52–6.31 μM . It also shows high selectivity against breast cancer cell lines .

Result of Action

The compound has been shown to have a significant anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It was also able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the hypoxic conditions often found in solid tumors can lead to an overexpression of CA IX . This could potentially increase the efficacy of the compound.

Actividad Biológica

The compound 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a thiazole derivative that has attracted interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

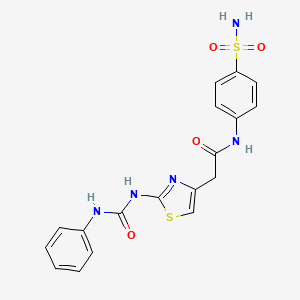

Chemical Structure

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Its structure can be represented as follows:

Target Enzymes

The primary targets of this compound include:

- C-RAF Kinase

- FLT3 Kinase

These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these targets leads to reduced cell growth and migration, particularly in cancer cells.

Mode of Action

The compound acts by binding to the active sites of C-RAF and FLT3 kinases, inhibiting their activity. This inhibition results in:

- Suppression of rapid cell proliferation.

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at the G2/M phase.

Biochemical Pathways

The inhibition of C-RAF and FLT3 kinases affects several downstream signaling pathways involved in tumorigenesis. Specifically, the compound has been shown to:

- Decrease colony formation in HepG2 liver cancer cells.

- Inhibit migration and invasion capabilities of tumor cells.

Pharmacokinetics

Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including:

- Improved aqueous solubility compared to traditional chemotherapeutic agents like sorafenib.

- Potential for oral bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound. Below are key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-hepatocellular carcinoma activity against HepG2 cells with IC50 values indicating potent inhibition at low concentrations. |

| Study 2 | Investigated the structure-activity relationship (SAR) of related compounds, revealing that modifications to the thiazole ring enhance enzyme inhibition. |

| Study 3 | Reported on the effectiveness of similar compounds as inhibitors of human carbonic anhydrase (hCA), highlighting their potential use in treating conditions associated with aberrant enzyme activity. |

Propiedades

IUPAC Name |

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S2/c19-29(26,27)15-8-6-13(7-9-15)20-16(24)10-14-11-28-18(22-14)23-17(25)21-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,24)(H2,19,26,27)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLKFMKVRWBXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.